
14,15-Epoxy-5,8,11-eicosatrienoic acid
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Overview
Description
Mechanism of Action
Target of Action
14,15-Epoxy-5,8,11-eicosatrienoic acid, also known as 14,15-EET, is a long-chain fatty acid . It is a metabolite of arachidonic acid and is known to inhibit 12-lipoxygenase , an enzyme involved in the metabolism of arachidonic acid to various eicosanoids.
Mode of Action
The compound interacts with its target, 12-lipoxygenase, inhibiting its action . This interaction results in the modulation of the enzyme’s activity, leading to changes in the production of eicosanoids, a class of signaling molecules that play a role in various physiological processes.
Biochemical Pathways
14,15-EET is involved in the arachidonic acid metabolic pathway . It is produced via the epoxidation of arachidonic acid by a variety of cytochrome P450 (CYP) isoforms . The compound can also be converted into vicinal diols by epoxide hydrolases, with the concurrent loss of much of their biological activity .
Pharmacokinetics
It is known to be a metabolite found in human blood plasma , suggesting that it is absorbed and distributed in the body
Result of Action
The inhibition of 12-lipoxygenase by 14,15-EET can lead to changes in the production of eicosanoids . These signaling molecules play a role in various physiological processes, including inflammation, platelet aggregation, and smooth muscle contraction. Therefore, the action of 14,15-EET can have wide-ranging effects at the molecular and cellular levels.
Action Environment
The action of 14,15-EET can be influenced by various environmental factors. For example, the activity of the enzymes involved in its production and metabolism can be affected by factors such as pH, temperature, and the presence of other molecules Additionally, the compound’s stability and efficacy can be influenced by these factors
Biochemical Analysis
Biochemical Properties
14,15-Epoxy-5,8,11-eicosatrienoic acid is involved in several biochemical reactions. It is a product of the metabolism of arachidonic acid . The enzymes that interact with this compound include cytochrome P450, which is involved in its formation, and epoxide hydrolases, which convert EETs into vicinal diols .
Cellular Effects
This compound has several effects on cells. It has been found to induce hyperpolarization and relaxation in coronary artery endothelial cells. It also has anti-inflammatory, angiogenic, and cardioprotective properties.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It is known to interact with cytochrome P450 enzymes during its formation. It also interacts with epoxide hydrolases, which convert EETs into vicinal diols, leading to a loss of much of their biological activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been found that the compound’s ability to induce relaxation in arterial rings can be inhibited by preincubation with 14,15-EEZE, a 14,15-EET analogue .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolism pathway . It is produced by the action of cytochrome P450 enzymes on arachidonic acid, and can be converted into vicinal diols by epoxide hydrolases .
Preparation Methods
14,15-Epoxy-5,8,11-eicosatrienoic acid is synthesized from arachidonic acid through the action of cytochrome P450 epoxygenases. The reaction involves the epoxidation of the double bonds in arachidonic acid, resulting in the formation of the epoxide group at the 14,15 position . Industrial production methods typically involve the use of recombinant enzymes or chemical synthesis routes that mimic the natural enzymatic process .
Chemical Reactions Analysis
14,15-Epoxy-5,8,11-eicosatrienoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vicinal diols through the action of epoxide hydrolases.
Reduction: Reduction reactions can convert the epoxide group to a hydroxyl group.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include epoxide hydrolases for hydrolysis and various reducing agents for reduction reactions. Major products formed from these reactions include vicinal diols and hydroxylated derivatives .
Scientific Research Applications
Chemistry
Model Compound for Epoxide Studies:
14,15-EET serves as a model compound for studying epoxide chemistry. Its unique structure allows researchers to investigate the mechanisms of epoxide formation and reactivity. This includes the exploration of various chemical reactions such as oxidation and substitution reactions that can lead to the formation of different derivatives.
Synthesis Methods:
The synthesis of 14,15-EET typically involves the epoxidation of arachidonic acid using cytochrome P450 enzymes or oxidizing agents. This process is crucial for understanding the enzymatic pathways involved in lipid metabolism.
Biology
Role in Cellular Signaling:
In biological contexts, 14,15-EET acts as an endogenous lipid mediator influencing physiological processes such as inflammation and vascular tone regulation. It is produced by cytochrome P450 epoxygenases and has been shown to play a protective role against ischemic injury and cardiovascular diseases .
Vasodilatory Effects:
Research indicates that 14,15-EET has vasodilatory properties, making it significant in studies related to blood pressure regulation. It modulates vascular relaxation in response to various stimuli, which is essential for maintaining cardiovascular health .
Medicine
Therapeutic Potential:
The compound has been investigated for its therapeutic applications in treating cardiovascular diseases due to its anti-inflammatory effects and ability to regulate blood pressure. Increased levels of 14,15-EET have been associated with protective effects against coronary heart disease by modulating inflammatory responses .
Clinical Studies:
Clinical studies have demonstrated that higher plasma levels of 14,15-Dihydroxyeicosatrienoic acid (the metabolite of 14,15-EET) correlate with improved cardiovascular outcomes in patients with coronary heart disease. This suggests that monitoring these levels could be beneficial for assessing cardiovascular health .
Industry
Pharmaceutical Development:
In the pharmaceutical industry, 14,15-EET is utilized as a biochemical tool for developing new drugs targeting cardiovascular and inflammatory diseases. Its role in enzyme inhibition (e.g., soluble epoxide hydrolase) makes it a valuable candidate for drug development aimed at enhancing vascular function.
Biochemical Research:
The compound is also used in biochemical research to study enzyme functions and metabolic pathways involving eicosanoids. This research can lead to a better understanding of lipid mediators' roles in health and disease.
Summary Table of Applications
Field | Application | Key Findings/Notes |
---|---|---|
Chemistry | Model compound for epoxide studies | Investigates mechanisms of epoxide formation and reactivity |
Biology | Cellular signaling; vasodilatory effects | Modulates inflammation and vascular tone |
Medicine | Therapeutic potential in cardiovascular diseases | Correlates higher levels with better outcomes in heart disease |
Industry | Pharmaceutical development; biochemical research | Used for developing drugs targeting cardiovascular health |
Comparison with Similar Compounds
14,15-Epoxy-5,8,11-eicosatrienoic acid is unique among epoxyeicosatrienoic acids due to its specific epoxide position and biological activity. Similar compounds include:
11,12-Epoxyeicosatrienoic acid: Another epoxyeicosatrienoic acid with similar vasoactive properties but different epoxide position.
8,9-Epoxyeicosatrienoic acid: Known for its role in inflammation and cellular signaling.
5,6-Epoxyeicosatrienoic acid: Involved in various physiological processes, including inflammation and vascular function.
These compounds share similar structural features but differ in their specific biological activities and mechanisms of action.
Properties
CAS No. |
105304-92-5 |
---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,13-10-/t18-,19+/m0/s1 |
InChI Key |
JBSCUHKPLGKXKH-LLZJRKGESA-N |
SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
Isomeric SMILES |
CCCCC[C@H]1[C@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Q1: What is the significance of 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid in the context of the research on 15-hydroxyeicosatrienoic acid formation?
A1: The study demonstrates that rat epidermal microsomes can convert 15(S)-hydroperoxy-5,8,11,13-eicosatetraenoic acid (15-HPETE) to 15-hydroxy-5,8,11-eicosatrienoic acid (15-HETrE) through a multi-step metabolic pathway. 13-Hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid is identified as a key intermediate in this pathway. The research shows that 15-HPETE is first converted to 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid, which then undergoes further transformations to ultimately yield 15-HETrE. [] This finding sheds light on the complexity of arachidonic acid metabolism in the skin and suggests that 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid may play a role in regulating the levels of 15-HETrE, a molecule with potential biological significance.
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